(R)-1-benzyl-3-hydroxypiperidin-2-one
CAS No.: 614754-32-4
Cat. No.: VC3849201
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 614754-32-4 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | (3R)-1-benzyl-3-hydroxypiperidin-2-one |
Standard InChI | InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 |
Standard InChI Key | HVGCDCJXQQEGPC-LLVKDONJSA-N |
Isomeric SMILES | C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O |
SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=C2)O |
Canonical SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure (Figure 1) includes a six-membered piperidin-2-one ring, a benzyl group at N1, and a hydroxyl group at C3. Key physicochemical parameters include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 205.25 g/mol | |
Purity | ≥98% (typical commercial grade) | |
LogP | 1.1699 | |
Topological Polar Surface Area (TPSA) | 40.54 Ų |
The R-configuration at C3 is critical for its stereoselective interactions in biological systems .
Synthesis and Chemical Reactivity
Synthetic Routes
(R)-1-Benzyl-3-hydroxypiperidin-2-one is synthesized via asymmetric methodologies, often involving:
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Michael Addition: As reported in Tetrahedron Letters (1983), a Michael-type reaction between benzylamine derivatives and α,β-unsaturated carbonyl compounds yields intermediates that undergo cyclization .
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Enzymatic Resolution: Chiral resolution using lipases or esterases can achieve enantiomeric excess >99% for the R-enantiomer .
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Reductive Amination: A 2020 patent (CN111057031) describes a route involving reductive amination of 3-ketopiperidin-2-one with benzylamine, followed by stereoselective reduction using NaBH/CeCl .
Key Reaction Conditions
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Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis of protective groups .
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for polar reactions .
Pharmacological Applications
Monoacylglycerol Lipase (MAGL) Inhibition
(R)-1-Benzyl-3-hydroxypiperidin-2-one serves as a scaffold for MAGL inhibitors, which modulate endocannabinoid signaling. A 2012 patent (WO2012/054716) highlights its role in piperidin-4-yl-azetidine diamides that inhibit MAGL with IC < 100 nM . These inhibitors are investigated for pain management and neurodegenerative diseases .
Sigma Receptor Ligands
Recent studies (2023) identify derivatives of this compound as dual sigma-1 (S1R) and sigma-2 (S2R) receptor ligands. For example, AD258 (a structural analog) exhibits values of 3.5 nM (S1R) and 2.6 nM (S2R), showing promise in neuropathic pain models .
Immunomodulatory Activity
The compound is utilized in immunotherapy research, particularly in synthesizing checkpoint inhibitor adjuvants. Its hydroxyl group facilitates hydrogen bonding with PD-1/PD-L1 interfaces, enhancing T-cell activation .
Recent Advances and Future Directions
BCL6 Degraders
A 2022 study in J. Med. Chem. reports tricyclic quinolinone-based degraders incorporating (R)-1-benzyl-3-hydroxypiperidin-2-one. These compounds exhibit improved binding affinity ( = 0.8 nM) and oral bioavailability in lymphoma models .
CNS Penetration
Structural modifications, such as fluorination at C4, enhance blood-brain barrier permeability. A 2025 preclinical study demonstrates 30% brain-plasma ratio for a derivative targeting Alzheimer’s disease .
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